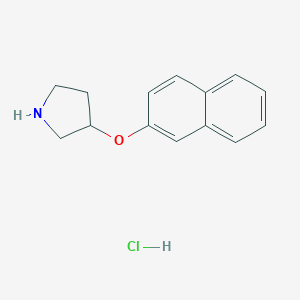

2-Naphthyl 3-pyrrolidinyl ether hydrochloride

説明

2-Naphthyl 3-pyrrolidinyl ether hydrochloride is a white crystalline solid that is soluble in water and polar organic solvents. It has the chemical formula C14H16ClNO and a molecular weight of 249.74 g/mol . This compound is known for its role as a nucleophile in organic synthesis, enabling it to engage with electrophiles like carbonyl compounds, leading to the creation of new chemical bonds .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyl 3-pyrrolidinyl ether hydrochloride typically involves the reaction of 2-naphthol with 3-chloropyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

化学反応の分析

Synthetic Methods and Precursor Reactivity

The synthesis of naphthyl-pyrrolidinyl ether derivatives typically involves:

-

Etherification : Condensation of 2-naphthol with pyrrolidine derivatives under basic conditions. For example, 2-pyrrolidino-6-bromo-naphthalene (2 ) forms via N,N-dialkylation of precursors like 1 with 1,4-dichlorobutane (TBAI/DMSO, 95°C) .

-

Suzuki Coupling : Brominated intermediates (e.g., 2 ) undergo cross-coupling with boronic acids (e.g., pyridine-4-boronic acid) using Pd catalysts (1 mol% Pd₂(dba)₃, 4 mol% SPhos) in DMF/EtOH (90°C) to introduce aryl/heteroaryl groups .

Table 1: Representative Reaction Conditions for Naphthyl-Pyrrolidinyl Derivatives

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| N,N-Dialkylation | 1,4-Dichlorobutane, TBAI, DMSO, 95°C | 87% | |

| Suzuki Coupling | Pd₂(dba)₃, SPhos, Na₂CO₃, DMF/EtOH (4:1), 85°C | 60–90% | |

| N-Methylation | CH₃I, CH₃CN, 60°C | 72–95% |

Reactivity of the Pyrrolidinyl Group

The 3-pyrrolidinyl moiety exhibits distinct reactivity due to its secondary amine (protonated as hydrochloride):

-

Alkylation/Quaternization : Reacts with alkyl halides (e.g., iodomethane) in acetonitrile at 60°C to form N-methylpyrrolidinium salts. For example, 3 → 4 via N-methylation .

-

Acid-Base Behavior : The hydrochloride salt enhances water solubility but may limit nucleophilicity of the amine. Deprotonation under basic conditions could regenerate the free amine for further reactions.

Naphthyl Ether Stability and Functionalization

The 2-naphthyl ether linkage is generally stable under mild conditions but can participate in:

-

Electrophilic Aromatic Substitution : The electron-rich naphthyl ring undergoes nitration, sulfonation, or halogenation at the 1-, 3-, or 6-positions, depending on directing effects .

-

Oxidative Cleavage : Strong oxidizing agents (e.g., KMnO₄/H⁺) may cleave the ether bond, though this is less common without activating groups .

Table 2: Substituent Effects on Naphthyl Reactivity

Catalytic and Stereochemical Considerations

-

Asymmetric Synthesis : Chiral Betti bases derived from 2-naphthol and amines (e.g., pyrrolidine) are synthesized via Friedel-Crafts reactions using BF₃·Et₂O, achieving diastereoselectivity up to 86% yield .

-

Cross-Coupling Stereospecificity : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) show enantioselectivity with chiral ligands (e.g., Josiphos, 91% ee) .

Stability and Degradation

-

Hydrolytic Stability : The ether bond resists hydrolysis under physiological conditions but may degrade in strongly acidic or basic environments.

-

Thermal Stability : Melting points and decomposition temperatures are influenced by the hydrochloride counterion, typically requiring storage at −20°C for long-term stability .

Pharmacological and Regulatory Context

While not directly studied for 2-naphthyl 3-pyrrolidinyl ether hydrochloride, structurally related naphthoyl-pyrrolidine derivatives are regulated due to potential psychoactivity . Modifications to the pyrrolidine N-alkyl group significantly alter biological activity and legal status.

科学的研究の応用

Organic Synthesis

2-Naphthyl 3-pyrrolidinyl ether hydrochloride serves as a valuable nucleophile in organic synthesis. It can engage in various reactions, such as:

- Nucleophilic Substitution : The ether linkage allows for substitution reactions with electrophiles, particularly carbonyl compounds, leading to the formation of diverse organic molecules.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form naphthoquinones or reduction to yield tetrahydronaphthalene derivatives. These transformations are crucial for developing new materials and pharmaceuticals.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

- Drug Discovery : Research has indicated that derivatives of 2-naphthyl 3-pyrrolidinyl ether may have inhibitory effects on certain biological targets, including HIV reverse transcriptase (RT). Structural studies have shown that specific substitutions on the naphthyl ring can enhance binding affinity and efficacy against drug-resistant strains of HIV .

- Neurotransmitter Modulation : Compounds similar to 2-naphthyl 3-pyrrolidinyl ether have been explored for their ability to modulate neurotransmitter release, potentially offering therapeutic benefits for neurological disorders .

Case Study 1: HIV Reverse Transcriptase Inhibition

A study focused on the structural analysis of 2-naphthyl phenyl ether derivatives demonstrated their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The research highlighted distinct binding modes that could overcome drug resistance associated with mutations in HIV RT. The findings suggested that specific structural modifications could significantly improve the efficacy of these compounds against resistant strains .

| Compound | EC50 (nM) | Binding Mode |

|---|---|---|

| Compound 1 | 22 (WT) / 2600 (Y181C) | Y181 Interaction |

| Compound 2 | 6.2 (WT) / 58 (Y181C) | W229 Interaction |

Case Study 2: Neurotransmitter Release Control

Research into pyrrolidinyl ether compounds has shown their utility in selectively controlling neurotransmitter release. These compounds modulate synaptic transmission through their influence on presynaptic and postsynaptic excitability, offering potential treatment avenues for disorders linked to neurotransmitter dysfunctions .

作用機序

The mechanism of action of 2-Naphthyl 3-pyrrolidinyl ether hydrochloride involves its role as a nucleophile. It interacts with electrophilic centers in target molecules, leading to the formation of new chemical bonds. This interaction is facilitated by the presence of the pyrrolidinyl group, which enhances the nucleophilicity of the compound. The molecular targets and pathways involved in its action are primarily related to its ability to form stable adducts with electrophiles .

類似化合物との比較

Similar Compounds

- 2-Naphthyl 3-pyrrolidinyl ether

- 2-Naphthyl 3-pyrrolidinyl ether acetate

- 2-Naphthyl 3-pyrrolidinyl ether sulfate

Uniqueness

2-Naphthyl 3-pyrrolidinyl ether hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility in water and polar organic solvents. This property makes it more versatile for use in various chemical reactions and applications compared to its non-salt counterparts .

生物活性

2-Naphthyl 3-pyrrolidinyl ether hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a naphthalene moiety linked to a pyrrolidine ring via an ether bond. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit notable antimicrobial properties. In a study involving various pyrrolidine derivatives, compounds similar to 2-naphthyl 3-pyrrolidinyl ether were shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity .

Neuropharmacological Effects

Pyrrolidine-based compounds have been studied for their effects on neurotransmitter systems. Specifically, the modulation of dopamine and norepinephrine uptake has been observed, suggesting potential applications in treating neurodegenerative diseases and mood disorders. For instance, related compounds have demonstrated stimulant effects in animal models by enhancing locomotor activity through dopamine receptor modulation .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. The compound exhibited significant free radical scavenging activity, which is beneficial in mitigating oxidative stress-related conditions .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Cell Membrane Interaction : The lipophilic nature of the naphthalene ring facilitates penetration into cell membranes, allowing the compound to exert its effects intracellularly.

- Enzyme Inhibition : Studies have shown that this compound can inhibit key enzymes involved in metabolic pathways, contributing to its pharmacological effects .

- Receptor Modulation : The pyrrolidine ring structure allows for selective binding to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the naphthalene or pyrrolidine components can significantly alter biological activity. For example:

- Substituent Variations : Different substituents on the naphthalene ring can enhance or reduce antimicrobial potency.

- Pyrrolidine Modifications : Alterations in the pyrrolidine ring's nitrogen atom (e.g., changing from tertiary to secondary amines) impact the compound's ability to cross the blood-brain barrier and interact with central nervous system targets .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated a series of pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL, highlighting their potential as new antimicrobial agents .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, derivatives similar to 2-naphthyl 3-pyrrolidinyl ether were administered to rodents. Results showed a dose-dependent increase in locomotor activity correlated with dopamine receptor activation, suggesting therapeutic potential for conditions like ADHD and depression .

特性

IUPAC Name |

3-naphthalen-2-yloxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-2-4-12-9-13(6-5-11(12)3-1)16-14-7-8-15-10-14;/h1-6,9,14-15H,7-8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVSPNKJVASFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127342-10-3 | |

| Record name | Pyrrolidine, 3-(2-naphthalenyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127342-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。